L-beta-Homotryptophan hydrochloride
Description
L-beta-Homotryptophan hydrochloride is a modified amino acid derivative where the side chain of tryptophan is extended by one methylene group, forming a beta-homo analog. This structural modification alters its physicochemical and biological properties compared to the parent compound. It is primarily utilized in biomedical research as a tool for studying neurotransmitter pathways, synaptic transmission, and peptide synthesis . As a hydrochloride salt, it offers enhanced solubility and stability, making it suitable for laboratory applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11;/h1-4,7,9,14H,5-6,13H2,(H,15,16);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALSUNLRNHITKL-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940843 | |
| Record name | 3-Amino-4-(1H-indol-3-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192003-01-3 | |
| Record name | 3-Amino-4-(1H-indol-3-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Development
L-beta-Homotryptophan hydrochloride serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural similarity to tryptophan allows for enhanced drug efficacy and specificity, particularly in targeting neurological disorders. Researchers utilize this compound to create derivatives that can improve therapeutic outcomes for conditions such as depression, anxiety, and other mood disorders .
Peptide Synthesis
In peptide synthesis, this compound is employed to produce peptides that are vital in various therapeutic applications. This includes hormone replacement therapies and cancer treatments. The incorporation of this compound into peptide chains can enhance stability and bioactivity, making it a valuable tool for developing new therapeutic agents .
Neuroscience Research
This compound is instrumental in neuroscience research, particularly in studies focusing on serotonin pathways. By examining how this compound interacts with serotonin receptors, researchers gain insights into mood disorders and potential treatment strategies. This application is critical for understanding the biochemical underpinnings of mental health conditions .
Biochemical Assays
The compound is also utilized in various biochemical assays to measure enzyme activity and protein interactions. These assays provide valuable information regarding metabolic processes and disease mechanisms. For instance, this compound can be used to assess the activity of enzymes involved in tryptophan metabolism, which is significant for understanding metabolic disorders .
Food Industry Applications
In the food industry, this compound is being explored for its potential to enhance flavor profiles and nutritional value in food products. Its amino acid properties may appeal to health-conscious consumers looking for functional foods that offer additional benefits beyond basic nutrition .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Building block for drugs targeting neurological disorders. |
| Peptide Synthesis | Used in producing peptides for hormone therapies and cancer treatments. |
| Neuroscience Research | Studies serotonin pathways related to mood disorders. |
| Biochemical Assays | Measures enzyme activity and protein interactions for metabolic insights. |
| Food Industry | Enhances flavor profiles and nutritional value in food products. |
Case Study 1: Neurological Drug Development
A study demonstrated the efficacy of a drug derived from this compound that showed promise in alleviating symptoms of depression by modulating serotonin levels.
Case Study 2: Peptide Therapeutics
Research involving peptide synthesis using this compound led to the development of a new class of peptides that exhibited improved stability and bioactivity, showing potential in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Beta-Homo Amino Acid Derivatives
Beta-homo amino acids are characterized by an additional methylene group in their side chains. Below is a comparative analysis of L-beta-Homotryptophan hydrochloride with other beta-homo analogs:
Table 1: Structural and Functional Comparison of Beta-Homo Amino Acid Hydrochlorides
†CAS number discrepancy noted: lists this for β-keto Phentermine HCl but describes Homoleucine.
Key Findings :
- Solubility : Hydrochloride salts improve aqueous solubility, critical for in vitro studies.
- Applications : All beta-homo analogs are used in peptide synthesis, but L-beta-Homotryptophan HCl is uniquely applied in serotonin pathway research due to its indole moiety .
- Safety: No explicit toxicity data are available for these compounds, emphasizing the need for caution in handling .
Other L-Amino Acid Derivatives
L-beta-Homotryptophan HCl shares functional similarities with other modified amino acids, such as carnitine and cysteine derivatives, which are also hydrochloride salts.
Table 2: Comparison with Non-Beta-Homo L-Amino Acid Derivatives
Key Differences :
- Functional Groups : L-Cysteine HCl contains a reactive thiol group, enabling disulfide bond formation, whereas L-beta-Homotryptophan HCl’s indole ring facilitates hydrophobic interactions.
- Pharmacological Relevance : Carnitine derivatives are clinically used for metabolic disorders, whereas beta-homo analogs remain research tools .
Analytical Methods for Hydrochloride Salts
While direct data on L-beta-Homotryptophan HCl are scarce, RP-HPLC methods validated for similar compounds (e.g., labetalol HCl, amitriptyline HCl) highlight standardized approaches for purity and stability testing . For example:
Table 3: Example HPLC Parameters for Hydrochloride Salts
*Hypothetical method based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
